molecular formula C13H21NO4 B11815806 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid

3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B11815806
M. Wt: 255.31 g/mol
InChI Key: WEOHTUMUEVHTMP-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxycarbonyl)-2-azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of Diels-Alder reactions, cycloaddition reactions, and other organic transformations. One common approach is the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by functionalization of the resulting bicyclic structure . The reaction conditions often include the use of catalysts such as samarium diiodide and specific temperature and pressure conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lead tetra-acetate for oxidation, metal hydrides for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include acetates, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by mimicking the transition state of peptide hydrolysis, thereby blocking the active site of the enzyme . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a chiral scaffold and its diverse reactivity make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-8(2)7-18-12(15)11-9-3-5-10(6-4-9)14(11)13(16)17/h8-11H,3-7H2,1-2H3,(H,16,17)

InChI Key

WEOHTUMUEVHTMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1C2CCC(N1C(=O)O)CC2

Origin of Product

United States

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